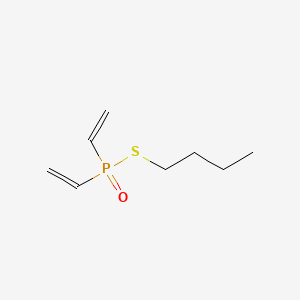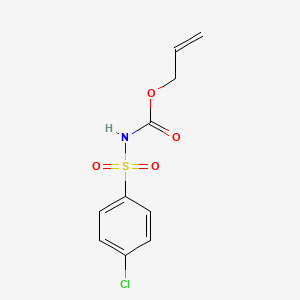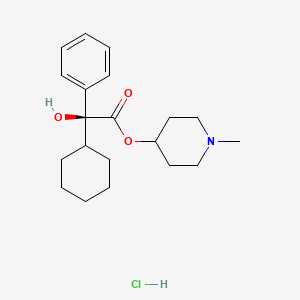
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes a benzene ring, a cyclohexyl group, and a piperidinyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- involves several steps. The process typically begins with the preparation of benzeneacetic acid, which is then reacted with cyclohexyl and piperidinyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, meeting the demands of various industries.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product but often include specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and amines
Applications De Recherche Scientifique
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies related to enzyme activity and protein interactions.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- include:
- Benzeneacetic acid, alpha-hydroxy-, (S)-
- Benzeneacetic acid, 4-hydroxy-, methyl ester
- Benzeneacetic acid, alpha-hydroxy-4-methoxy-, methyl ester
Uniqueness
What sets Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 1-methyl-4-piperidinyl ester, hydrochloride, (S)- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the cyclohexyl and piperidinyl groups, in particular, enhances its reactivity and versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
41115-88-2 |
|---|---|
Formule moléculaire |
C20H30ClNO3 |
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl) (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C20H29NO3.ClH/c1-21-14-12-18(13-15-21)24-19(22)20(23,16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2,4-5,8-9,17-18,23H,3,6-7,10-15H2,1H3;1H/t20-;/m1./s1 |
Clé InChI |
UJBRDTWTJKCCHF-VEIFNGETSA-N |
SMILES isomérique |
CN1CCC(CC1)OC(=O)[C@](C2CCCCC2)(C3=CC=CC=C3)O.Cl |
SMILES canonique |
CN1CCC(CC1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



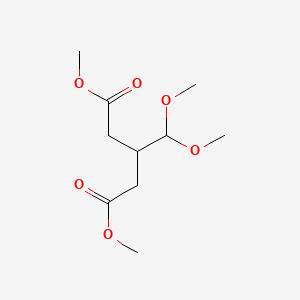
stannane](/img/structure/B14656516.png)
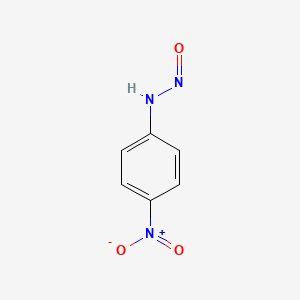
![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)



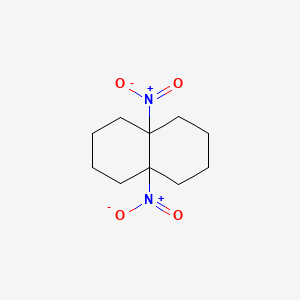
![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
